molecular formula C8H15NO2 B076484 3-Ethylamino-but-2-enoic acid ethyl ester CAS No. 13070-53-6

3-Ethylamino-but-2-enoic acid ethyl ester

Cat. No.: B076484
CAS No.: 13070-53-6
M. Wt: 157.21 g/mol
InChI Key: MRDCWMLXFWVCIR-SREVYHEPSA-N
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Description

3-Ethylamino-but-2-enoic acid ethyl ester is an organic compound belonging to the class of enaminones. These compounds are characterized by the presence of both an enamine and an ester functional group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The enamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted enaminones.

Scientific Research Applications

3-Ethylamino-but-2-enoic acid ethyl ester has garnered attention in various fields due to its unique properties:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethylamino-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets. The enamine group can act as a nucleophile, participating in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester.

    Methyl butanoate: Another ester with similar structural features.

    Ethyl acetate: A simple ester used in various chemical reactions.

Properties

CAS No.

13070-53-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (Z)-3-(ethylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3/b7-6-

InChI Key

MRDCWMLXFWVCIR-SREVYHEPSA-N

Isomeric SMILES

CCN/C(=C\C(=O)OCC)/C

SMILES

CCNC(=CC(=O)OCC)C

Canonical SMILES

CCNC(=CC(=O)OCC)C

Origin of Product

United States

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